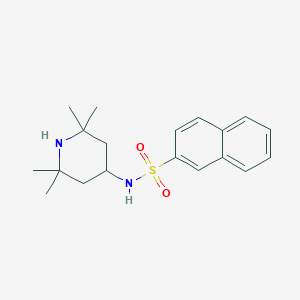![molecular formula C16H18BrNO2S B225180 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine, also known as BSNP, is a chemical compound that has gained considerable attention in scientific research due to its unique properties. BSNP is a sulfonamide that contains a piperidine ring and a bromonaphthalene moiety. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine involves the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory cytokines. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. These mechanisms contribute to the anti-inflammatory and anti-tumor effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS), which play a role in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized using various methods. This compound is also soluble in organic solvents, which makes it easy to dissolve in different solutions. However, this compound has some limitations as well. It is a relatively new compound, and its properties and effects are not fully understood. Additionally, this compound can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has several potential future directions for research. One area of interest is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells, and further studies could explore its effectiveness against different types of cancer. Another area of interest is its potential as an anti-inflammatory agent. This compound has been found to reduce the production of inflammatory cytokines, and further studies could explore its effectiveness in treating inflammatory diseases. Additionally, this compound could be studied for its potential as an antimicrobial agent, as it has been found to be effective against certain bacterial strains.
Métodos De Síntesis
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has been synthesized using several methods, including the reaction between 4-bromo-1-naphthalenesulfonyl chloride and 2-methylpiperidine in the presence of a base. Another method involves the reaction between 4-bromo-1-naphthalenesulfonic acid and 2-methylpiperidine in the presence of a dehydrating agent. The synthesis of this compound has also been achieved using microwave-assisted reactions and other innovative techniques.
Aplicaciones Científicas De Investigación
1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine has been studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have shown that this compound inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. It has also been found to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Fórmula molecular |
C16H18BrNO2S |
|---|---|
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
1-(4-bromonaphthalen-1-yl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C16H18BrNO2S/c1-12-6-4-5-11-18(12)21(19,20)16-10-9-15(17)13-7-2-3-8-14(13)16/h2-3,7-10,12H,4-6,11H2,1H3 |
Clave InChI |
AWEGCIAYNYONQO-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
SMILES canónico |
CC1CCCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)
![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)


![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)


